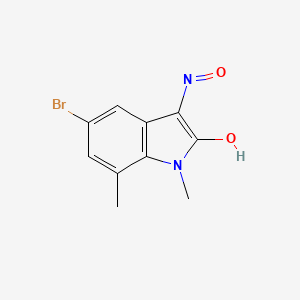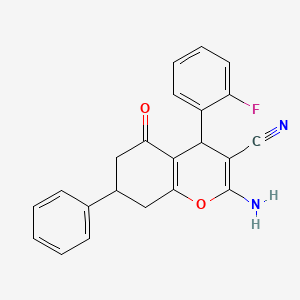![molecular formula C21H23FN2O3 B5031497 N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide, also known as FP-PCT or FP-PCT-011, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and is synthesized using specific methods. In
Wirkmechanismus
The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide, and increase the levels of anti-inflammatory mediators, such as interleukin-10. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has also been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to determine the optimal dosage and administration route for N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in clinical settings. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in humans.
Conclusion:
In conclusion, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide is a promising compound that has potential therapeutic properties. Its anti-inflammatory, analgesic, and neuroprotective effects have been demonstrated in preclinical studies. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings. With further research, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide may become a valuable therapeutic agent for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide involves the reaction of 4-(2-fluorophenoxy)aniline with 4-piperidinecarboxylic acid, followed by acylation with propionyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The purity of the final product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been studied extensively for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. Additionally, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
Eigenschaften
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-20(25)24-13-11-15(12-14-24)21(26)23-16-7-9-17(10-8-16)27-19-6-4-3-5-18(19)22/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBJUTRBHZLTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5031420.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)


![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)



![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)